molecular formula C12H13FN2S B1515961 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine CAS No. 915923-78-3

4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine

Cat. No.: B1515961
CAS No.: 915923-78-3
M. Wt: 236.31 g/mol
InChI Key: ZNCDVAKZGHTBJN-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a propyl chain, and a thiazol-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.

  • Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

  • Attachment of the Propyl Chain: The propyl chain is attached through a nucleophilic substitution reaction involving a propyl halide.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thiazole ring to its corresponding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.

  • Substitution: Nucleophilic substitution reactions can replace the fluorophenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides and sulfones.

  • Reduction Products: Thiazolidine derivatives.

  • Substitution Products: Derivatives with various functional groups replacing the fluorophenyl moiety.

Scientific Research Applications

4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems, particularly in understanding enzyme interactions.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and microbial processes.

  • Pathways Involved: The compound modulates signaling pathways related to inflammation and microbial resistance.

Comparison with Similar Compounds

4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine is unique due to its specific structural features. Similar compounds include:

  • 4-(4-Fluorophenyl)-5-ethyl-1,3-thiazol-2-amine: Similar structure but with an ethyl group instead of a propyl group.

  • 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of a propyl group.

These compounds share the fluorophenyl and thiazol-2-amine moieties but differ in the alkyl chain length, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2S/c1-2-3-10-11(15-12(14)16-10)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCDVAKZGHTBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651071
Record name 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-78-3
Record name 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine
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4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine
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4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine
Reactant of Route 6
4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine

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